molecular formula C10H12O2 B1594194 1-(2-Methoxyphenyl)propan-1-one CAS No. 5561-92-2

1-(2-Methoxyphenyl)propan-1-one

Cat. No. B1594194
CAS RN: 5561-92-2
M. Wt: 164.2 g/mol
InChI Key: LEAJWPFHMHVEKV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)propan-1-one is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(2-Methoxyphenyl)propan-1-one is 1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7H,3H2,1-2H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

1-(2-Methoxyphenyl)propan-1-one is a liquid at room temperature . It has a molecular weight of 164.2 and a molecular formula of C10H12O2 .

Scientific Research Applications

  • Application : “1-(2-Methoxyphenyl)propan-1-one” is used in the synthesis of Urapidil, an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood–brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
  • Method : The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate was purified by recrystallization from optimized solvents, beneficial for large-scale production . The overall yield of this route is about 45% .
  • Results : The structure of the final product was confirmed by 1 H-NMR, 13 C-NMR, and HRMS . Urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAJWPFHMHVEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970948
Record name 1-(2-Methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)propan-1-one

CAS RN

5561-92-2
Record name 5561-92-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
B Lingen, D Kolter‐Jung, P Dünkelmann… - …, 2003 - Wiley Online Library
Alteration of the substrate specificity of thiamin diphosphate (ThDP)‐dependent benzoylformate decarboxylase (BFD) by error‐prone PCR is described. Two mutant enzymes, L476Q …
S An, BS Park - Tetrahedron, 2018 - Elsevier
Photolysis of α-bromopropiophenones in acetonitrile results in formation of β-bromopropiophenones with good product selectivity, which can be coined as 1,2-Br shift reaction. The …
Number of citations: 3 www.sciencedirect.com
Z Zhong, TS Snowden, MD Best… - Journal of the American …, 2004 - ACS Publications
Two series of structures (1 and 2) possessing intramolecular hydrogen bonds to the lone-pair electrons of carbonyl oxygens have been examined to reveal the influence of the pK a of …
Number of citations: 31 pubs.acs.org
CR Krapacher, LI Rossi - ChemistrySelect, 2020 - Wiley Online Library
All processes and reactions were evaluated using green metrics. Alternatives for the α‐halogenation reaction of ketones were studied, varying both the methodology and the …
G Cravotto, A Demetri, GM Nano… - European Journal of …, 2003 - Wiley Online Library
We have employed high‐intensity ultrasound (HIU) to reinvestigate the aldol reaction (AR) in water. A number of aldols that under usual conditions would undergo elimination were …
HM Smith, AJ S Knox, DM Zisterer, DG Lloyd… - Medicinal …, 2007 - ingentaconnect.com
Selective estrogen receptor modulators (SERMs) such as tamoxifen and toremifene are clinically useful drugs in the endocrine treatment of estrogen receptor positive breast cancer …
Number of citations: 11 www.ingentaconnect.com
AS Demir, Ö Şeşenoglu, E Eren… - Advanced Synthesis …, 2002 - Wiley Online Library
(R)‐Benzoins and (R)‐2‐hydroxypropiophenone derivatives are formed on a preparative scale by benzaldehyde lyase (BAL)‐catalyzed C−C bond formation from aromatic aldehydes …
Number of citations: 202 onlinelibrary.wiley.com
M Jacubert, O Provot, JF Peyrat, A Hamze, JD Brion… - Tetrahedron, 2010 - Elsevier
Regioselective hydration of a wide range of internal alkynes has been afforded in high to good yields by using PTSA in EtOH. The scope of the reaction of alkynes has been delineated. …
Number of citations: 98 www.sciencedirect.com
S An, BS Park - Tetrahedron, 2019 - Elsevier
Irradiation of α-bromopropiophenones in the presence of NBS results in the formation of α,β-dibromopropiophenones, which can be viewed as β-bromination of α-bromopropiophenones…
Number of citations: 3 www.sciencedirect.com
T Zhang, X Huang… - European Journal of …, 2012 - Wiley Online Library
Facile syntheses of 2H‐chromenes or 9‐functionalized phenanthrenes under mild conditions in moderate to good yields have been developed. They each involve annulations of arynes …

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